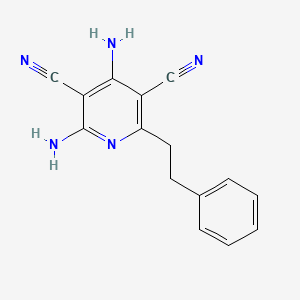

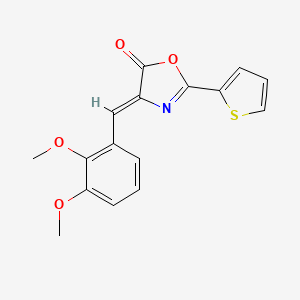

8-喹啉基3-甲基-4-硝基苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 8-quinolinyl 3-methyl-4-nitrobenzoate and related compounds involves intricate organic synthesis techniques. For example, the synthesis of organic molecular charge transfer crystals, such as 8-hydroxyquinolinium 4-nitrobenzoate, highlights the complexity and precision required in creating these compounds. These are synthesized through slow solvent evaporation solution growth techniques, confirming molecular structures via NMR spectra and crystal XRD analysis (Selvakumar et al., 2014).

Molecular Structure Analysis

The molecular structure of such compounds is often elucidated using spectroscopic methods and single-crystal X-ray diffraction (XRD). For instance, the structures of proton-transfer compounds of quinolin-8-ol with nitro-substituted aromatic carboxylic acids provide insights into the molecular interactions and hydrogen bonding within these complexes, as determined by infrared spectroscopy and XRD (Smith et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving 8-quinolinyl 3-methyl-4-nitrobenzoate derivatives showcase a range of reactivities and synthesis possibilities. For example, the Copper-Catalyzed Aza-Michael Addition represents a method for synthesizing quinolin-4(1H)-ones, showcasing the compound's versatility in chemical reactions (Kang et al., 2018).

Physical Properties Analysis

The physical properties, such as thermal stability and optical transmittance, are critical for understanding the suitability of these compounds for various applications. The single crystal of 8-hydroxyquinolinium 4-nitrobenzoate, for example, has been studied for its UV-Vis-NIR transmittance spectrum, revealing potential for optical applications (Selvakumar et al., 2014).

Chemical Properties Analysis

Investigations into the chemical properties of 8-quinolinyl 3-methyl-4-nitrobenzoate derivatives, such as their reactivity towards other compounds and their behavior under various conditions, are fundamental. The interaction of aromatic carboxylic acids with quinolin-8-ol to form proton-transfer compounds showcases the compound's chemical behavior and reactivity (Smith et al., 2001).

科学研究应用

合成与结构分析

质子转移化合物合成:史密斯等人(2001 年)探讨了涉及喹啉-8-醇(氧杂蒽)和硝基取代芳香羧酸的质子转移化合物的合成和表征,深入了解了喹啉衍生物和羧酸之间的相互作用 (Smith, Wermuth, & White, 2001).

2-吡唑啉-5-酮衍生物:库茨和埃尔-哈瓦里(1977 年)报道了可从硝基苄基-2-吡唑啉-5-酮的催化还原获得的衍生物的制备和性质,突出了与喹啉衍生物相关的合成路线 (Coutts & El-Hawari, 1977).

用于喹啉合成的贝利斯-希尔曼加成物:巴萨瓦亚等人(2006 年)描述了一种 3-(2-羟基苯甲酰)喹啉衍生物的一锅合成,展示了一种可能适用于合成 8-喹啉基 3-甲基-4-硝基苯甲酸酯等化合物的合成方法 (Basavaiah, Reddy, & Rao, 2006).

金催化的环加成反应:帕加尔、贾达夫和刘(2011 年)开发了一种涉及金催化的环加成反应的新方法,可能为合成复杂喹啉氧化物提供了一条途径 (Pagar, Jadhav, & Liu, 2011).

生物活性与应用

- 银(I)-N-杂环卡宾配合物的抗癌活性:罗等人(2021 年)合成了含有喹啉-8-基的 Ag(I)-N-杂环卡宾 (NHC) 配合物,展示出显著的抗癌活性,表明喹啉衍生物具有潜在的药用应用 (Luo, Du, Chen, & Jin, 2021).

属性

IUPAC Name |

quinolin-8-yl 3-methyl-4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c1-11-10-13(7-8-14(11)19(21)22)17(20)23-15-6-2-4-12-5-3-9-18-16(12)15/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIESMOAWNGAGNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10970881 |

Source

|

| Record name | Quinolin-8-yl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5554-56-3 |

Source

|

| Record name | Quinolin-8-yl 3-methyl-4-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10970881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-1,4-oxazepan-6-ol](/img/structure/B5568594.png)

![2-(3,4-dimethoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5568602.png)

![4-methyl-N'-[(5-methyl-2-furyl)methylene]benzenesulfonohydrazide](/img/structure/B5568603.png)

![5-[1-(4-chlorophenyl)ethylidene]-2-(1-pyrrolidinyl)-1,3-thiazol-4(5H)-one](/img/structure/B5568617.png)

![7-(3-phenoxypropanoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5568618.png)

![N-[(1-benzyl-1H-pyrazol-4-yl)methyl]imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B5568639.png)

![2-(2,4-dichlorophenoxy)-N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B5568646.png)

![N'-[4-(dimethylamino)benzylidene]-N-(4-methylphenyl)-1,3-benzothiazole-2-carbohydrazonamide](/img/structure/B5568671.png)

![2-ethoxy-5-({4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}methyl)pyridine](/img/structure/B5568685.png)